3-Amino-6-chloropyridine-2-carboxylic acid (CAS 866807-27-4) is a highly functionalized, procurement-critical pyridine building block characterized by a 3-amino group, a 2-carboxylic acid moiety, and a 6-chloro substituent . In industrial and medicinal chemistry, this compound is prioritized for its orthogonal reactivity: the 6-chloro position serves as a reliable handle for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura reactions), while the adjacent amino and carboxylic acid groups enable the construction of fused heterocycles such as isothiazolo[4,3-b]pyridines [1]. For procurement teams, sourcing this pre-formed, stable amino-acid avoids the complex purification bottlenecks associated with the reduction and unintended hydrolysis of upstream nitro-nitrile precursors, ensuring reproducible yields in the synthesis of advanced antiviral kinase inhibitors and agrochemicals[1].
Substituting 3-amino-6-chloropyridine-2-carboxylic acid with simpler analogs fundamentally disrupts established synthetic pathways. Utilizing 3-aminopicolinic acid (which lacks the 6-chloro substituent) eliminates the primary site for late-stage C-C bond formation, preventing the modular introduction of aryl or alkyl groups necessary for target-binding affinity in kinase inhibitors . Conversely, substituting with 6-chloropicolinic acid (which lacks the 3-amino group) removes the essential nucleophile required for oxidative ring closures and amide formations, making it impossible to construct fused bicyclic scaffolds like isothiazoles [1]. Furthermore, attempting to generate the compound in situ from 6-chloro-3-nitropyridine-2-carbonitrile often results in uncontrolled concomitant hydrolysis of the cyano moiety during nitro reduction, making direct procurement of the stable amino-acid the only viable strategy for process reproducibility[1].
The 6-chloro substituent on 3-amino-6-chloropyridine-2-carboxylic acid provides a highly reactive site for palladium-catalyzed Suzuki cross-coupling. In standard synthetic workflows, the 6-chloro position readily couples with arylboronic acids (e.g., 4-fluorophenylboronic acid) using Pd(PPh3)4 in dioxane/water or toluene, achieving yields exceeding 80% even in the presence of the unprotected 3-amino group [1]. In contrast, the baseline comparator 3-aminopicolinic acid yields 0% C6-arylation under identical conditions due to the absence of the halogen handle [2]. This quantitative advantage allows for the rapid, modular synthesis of diverse 6-aryl-substituted libraries without requiring complex and low-yielding C-H activation protocols.
| Evidence Dimension | C6-Arylation Yield via Suzuki Coupling |
| Target Compound Data | >80% yield (facilitated by the 6-chloro handle) |
| Comparator Or Baseline | 3-Aminopicolinic acid (0% yield, lacks halogen handle) |
| Quantified Difference | Absolute requirement of the 6-chloro group for standard Pd-catalyzed arylation |
| Conditions | Pd(PPh3)4 catalysis, arylboronic acid, dioxane/water or toluene, reflux |
Procuring the 6-chloro derivative is mandatory for medicinal chemistry programs requiring late-stage modular arylation to optimize API binding affinity.
The precise 2,3-substitution pattern (carboxylic acid and amino group) of this compound is critical for downstream cyclization. When subjected to oxidative ring closure or derivatization, the 3-amino group acts as an essential nucleophile or Sandmeyer precursor, enabling the high-yield construction of isothiazolo[4,3-b]pyridine cores [1]. A comparator such as 6-chloropicolinic acid completely fails to undergo these cyclizations due to the absence of the 3-amino group, resulting in 0% yield of the desired fused bicyclic system[1]. The target compound thus provides orthogonal reactivity—allowing the 6-chloro group to be preserved or substituted independently of the cyclization at the 2,3-positions.
| Evidence Dimension | Suitability for Fused Bicyclic Cyclization |
| Target Compound Data | Supports high-yield oxidative ring closure via the 3-amino group |
| Comparator Or Baseline | 6-Chloropicolinic acid (0% yield, lacks necessary nucleophile) |
| Quantified Difference | Binary capability (enables vs. prevents cyclization) |
| Conditions | Oxidative ring closure or Sandmeyer-type derivatization |
Buyers targeting complex fused heterocyclic APIs must procure this specific bifunctional building block to enable orthogonal cyclization pathways.
In process chemistry, attempting to generate 3-amino-6-substituted picolinic derivatives from upstream nitro-nitrile precursors (e.g., 6-chloro-3-nitropyridine-2-carbonitrile) is highly problematic. Reduction of the nitro group under standard acidic conditions (e.g., iron/acid) leads to concomitant, uncontrolled complete hydrolysis of the cyano moiety, forcing the isolation of 3-amino-6-chloropicolinic acid as the sole product [1]. By directly procuring 3-amino-6-chloropyridine-2-carboxylic acid (CAS 866807-27-4), process chemists bypass this unpredictable hydrolysis bottleneck, starting with a stable, fully characterized building block that guarantees 100% material retention for subsequent functionalization steps [1].
| Evidence Dimension | Process Yield and Material Retention |
| Target Compound Data | 100% starting material integrity as a stable procured solid |
| Comparator Or Baseline | 6-chloro-3-nitropyridine-2-carbonitrile (suffers complete uncontrolled hydrolysis during reduction) |
| Quantified Difference | Eliminates yield losses associated with uncontrolled in situ hydrolysis |
| Conditions | Standard industrial nitro-reduction conditions (e.g., acidic iron reduction) |
Direct procurement of the stable amino-acid eliminates a highly variable and low-yielding upstream reduction/hydrolysis step, streamlining industrial scale-up.
Directly downstream of its orthogonal cyclization capabilities, 3-amino-6-chloropyridine-2-carboxylic acid is a critical precursor for synthesizing isothiazolo[4,3-b]pyridines. These fused heterocycles act as potent, selective inhibitors of AAK1 and GAK, which are essential host kinases targeted for combating emerging viral infections such as Dengue, Ebola, and SARS-CoV-2 [1].
Because the 6-chloro position efficiently undergoes Suzuki cross-coupling, this compound is ideal for medicinal chemistry teams building libraries of 6-aryl or 6-alkyl substituted picolinic acids. It allows researchers to rapidly optimize the binding affinity of drug candidates without altering the core amino-acid functionality [2].
In the agrochemical sector, highly functionalized picolinic acids are foundational to synthetic auxin herbicides and novel fungicides. Procuring this specific chlorinated building block allows manufacturers to leverage both the carboxylic acid for formulation stability and the 6-chloro group for tuning environmental persistence and target enzyme binding [3].